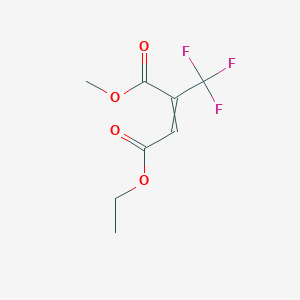
4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a trifluoromethyl group attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate typically involves the esterification of the corresponding acid with appropriate alcohols under acidic conditions. The reaction may be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
3-Ethyl-4-methylpentanoic acid: Another compound with similar structural features but different functional groups.
Uniqueness: 4-Ethyl 1-methyl 2-(trifluoromethyl)but-2-enedioate is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
128101-68-8 |
|---|---|
Molecular Formula |
C8H9F3O4 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
4-O-ethyl 1-O-methyl 2-(trifluoromethyl)but-2-enedioate |
InChI |
InChI=1S/C8H9F3O4/c1-3-15-6(12)4-5(7(13)14-2)8(9,10)11/h4H,3H2,1-2H3 |
InChI Key |
SPGCMHRZACAZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



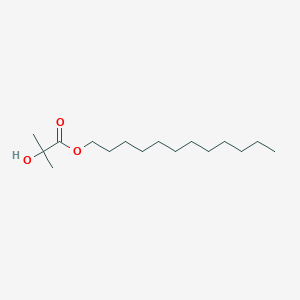
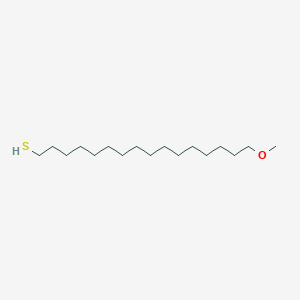
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
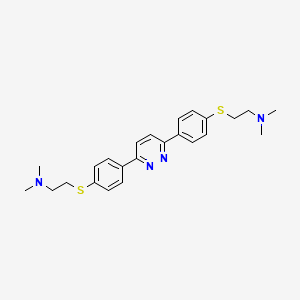
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
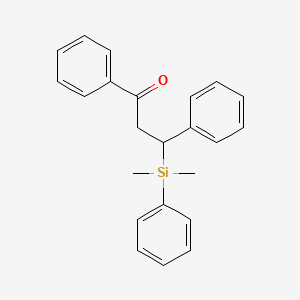

![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
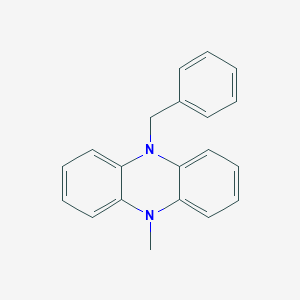
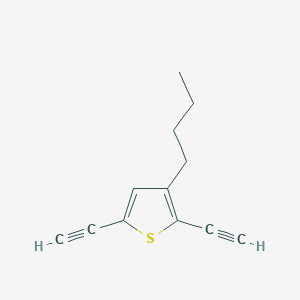
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

